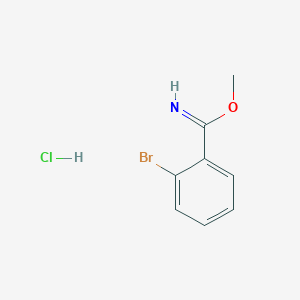

Methyl 2-Bromobenzimidate Hydrochloride

Description

Methyl 2-Bromobenzimidate Hydrochloride (CAS: 2006277-96-7) is an organobromine compound featuring a benzene ring substituted with a bromine atom and an imidate ester functional group (O-methyl). As a hydrochloride salt, it exhibits enhanced stability and solubility compared to its free base form. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. Its structure enables participation in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecules .

Properties

Molecular Formula |

C8H9BrClNO |

|---|---|

Molecular Weight |

250.52 g/mol |

IUPAC Name |

methyl 2-bromobenzenecarboximidate;hydrochloride |

InChI |

InChI=1S/C8H8BrNO.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5,10H,1H3;1H |

InChI Key |

UOXVNXLJFYZVIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=CC=CC=C1Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Bromobenzimidate Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromobenzimidate Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Methyl 2-Bromobenzimidate Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-Bromobenzimidate Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride (CAS: 2006277-58-1)

Structural Differences : The trifluoromethyl (-CF₃) group replaces the bromine atom in this analog. The electron-withdrawing nature of -CF₃ alters reactivity compared to the bromine substituent.

Applications : Used in agrochemicals and material science due to its resistance to metabolic degradation .

Key Data :

| Property | Methyl 2-Bromobenzimidate HCl | Methyl 2-(Trifluoromethyl)benzimidate HCl |

|---|---|---|

| Molecular Formula | C₈H₉BrClNO₂ | C₉H₉ClF₃NO₂ |

| Molecular Weight (g/mol) | 266.5 | 287.6 |

| Functional Groups | Bromophenyl, imidate ester | Trifluoromethylphenyl, imidate ester |

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS: 289038-14-8)

Structural Differences : Features a benzylamine group with bromine and fluorine substituents. The amine group enables participation in reductive amination, unlike the imidate ester.

Applications : Pharmaceutical manufacturing (e.g., kinase inhibitors) due to its dual halogen substitution .

Key Data :

| Property | Methyl 2-Bromobenzimidate HCl | 2-Bromo-4-fluorobenzylamine HCl |

|---|---|---|

| Molecular Formula | C₈H₉BrClNO₂ | C₇H₇BrClFN |

| Molecular Weight (g/mol) | 266.5 | 248.5 |

2-Bromo-3-methoxyaniline Hydrochloride (CAS: 67853-38-7)

Structural Differences: Contains an aniline group with bromine and methoxy substituents. The primary amine facilitates diazotization reactions. Key Data:

| Property | Methyl 2-Bromobenzimidate HCl | 2-Bromo-3-methoxyaniline HCl |

|---|---|---|

| Molecular Formula | C₈H₉BrClNO₂ | C₇H₉BrClNO |

| Molecular Weight (g/mol) | 266.5 | 238.5 |

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride

Structural Differences: A benzoic acid derivative with aminomethyl and methyl groups. The carboxylic acid group enables conjugation with biomolecules. Applications: Drug development (e.g., prodrugs) and polymer science .

Biological Activity

Methyl 2-Bromobenzimidate Hydrochloride is an important compound in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its molecular formula, C8H9BrN2O·HCl, and is known for its electrophilic properties. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, which can significantly impact biological functions.

Mechanisms of Biological Activity

- Electrophilic Interactions : this compound acts as an electrophile, facilitating interactions with nucleophilic sites on proteins. This interaction can lead to modifications in protein structure and function, which are crucial for understanding various biochemical pathways.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, making it a candidate for drug development against diseases where enzyme activity is dysregulated.

- Antimicrobial Activity : Benzimidazole derivatives have shown a broad spectrum of antimicrobial properties. Research indicates that compounds similar to Methyl 2-Bromobenzimidate exhibit significant antibacterial and antifungal activities against various pathogens .

Antibacterial Activity

A study evaluating the antibacterial efficacy of benzimidazole derivatives found that several compounds demonstrated notable activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi, outperforming standard antibiotics like ampicillin .

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| Methyl 2-Bromobenzimidate | 12.5 | S. typhi |

| Standard (Ampicillin) | 100 | S. typhi |

| Standard (Ciprofloxacin) | 25 | S. typhi |

Antifungal Activity

In addition to antibacterial properties, this compound has been implicated in antifungal activity. Studies show that benzimidazole derivatives can inhibit the growth of fungi such as Candida albicans, with MIC values indicating effectiveness comparable to established antifungal agents like griseofulvin .

Case Studies

- Mechanistic Study on Protein Interaction : Research demonstrated that this compound modifies specific amino acid residues in target proteins, leading to altered enzymatic activity and potential therapeutic effects in disease models.

- In Vivo Efficacy : In animal models, derivatives of Methyl 2-Bromobenzimidate were shown to reduce bacterial load significantly in infections caused by resistant strains, suggesting potential for clinical application in antibiotic-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.